

Giredestrant (GDC-9545): A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: Giredestrant

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Introduction

Giredestrant (also known as GDC-9545) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a next-generation endocrine therapy, it is designed to overcome the limitations of existing treatments, such as aromatase inhibitors and the SERD fulvestrant. **Giredestrant** functions by binding competitively to the estrogen receptor (ER), including both wild-type and mutant forms, inducing a conformational change that leads to the proteasome-mediated degradation of the receptor.[1][2][3] This mechanism of action effectively blocks ER-mediated signaling pathways that are critical for the growth and proliferation of ER+ cancer cells. The oral administration of **giredestrant** offers a significant advantage in convenience and patient experience over therapies requiring intramuscular injection. Currently, **giredestrant** is being evaluated in Phase III clinical trials for various stages of ER+, HER2-negative breast cancer, both as a monotherapy and in combination with other targeted agents.

Chemical Structure and Physicochemical Properties

Giredestrant is a complex small molecule with distinct structural features that contribute to its high potency and favorable pharmacokinetic profile.

IUPAC Name: 3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoro-propan-1-ol

The table below summarizes the key chemical and physical properties of **giredestrant**.

| Property | Value | Source(s) |
|-------------------|---|-----------|
| Molecular Formula | C27H31F5N4O | |
| Molecular Weight | 522.56 g/mol | |
| CAS Number | 1953133-47-5 | |
| Appearance | Light yellow to yellow solid | |
| Solubility | Soluble in DMSO | |
| SMILES | <chem>C[C@@H]1CC2=C(C(=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25</chem> | |

Mechanism of Action

Giredestrant exerts its anti-tumor effects through a dual mechanism: it acts as a full antagonist of the estrogen receptor and induces its degradation. This dual action provides a comprehensive blockade of estrogen signaling, which is crucial for the survival of ER+ breast cancer cells.

- **Competitive Binding:** **Giredestrant** competitively binds to the ligand-binding domain (LBD) of both wild-type and mutant ERs with nanomolar potency. This binding is more potent than that of other SERDs and is effective against common resistance-conferring ESR1 mutations.
- **Conformational Change and Degradation:** Upon binding, **giredestrant** induces an inactive conformation in the ER LBD. This altered conformation is recognized by the cellular ubiquitin-proteasome system, which tags the receptor for degradation, leading to a significant reduction in total ER protein levels within the cancer cell.
- **Inhibition of Downstream Signaling:** By eliminating the ER, **giredestrant** prevents the receptor's dimerization, nuclear translocation, and subsequent binding to estrogen response elements (EREs) on DNA. This halts the transcription of genes essential for tumor cell proliferation and survival.

Caption: Mechanism of Action of **Giredestrant** vs. Estrogen.

Pharmacokinetic and Pharmacodynamic Properties

Giredestrant exhibits a favorable pharmacokinetic (PK) profile that supports once-daily oral dosing.

Pharmacokinetics

Clinical studies have characterized the PK parameters of **giredestrant** across various doses. Oxidative metabolism is the primary route of elimination, with the majority of the dose excreted in feces.

| Parameter (at 30 mg dose) | Value | Source(s) |
|---|--|-----------|
| Time to Max Concentration (T _{max}) | 1.75–3.13 hours | |
| Half-Life (t _{1/2}) | 25.8–43.0 hours | |
| Steady-State C _{max} | 266 ng/mL | |
| Steady-State AUC _{0-24h} | 4,320 ng·h/mL | |
| Absolute Bioavailability | 58.7% | |
| Plasma Clearance | 5.31 L/h | |
| Volume of Distribution | 266 L | |
| Major Elimination Route | Fecal (68.0% of total radioactivity) | |
| Renal Excretion | Minimal (9.04% of total radioactivity) | |

Pharmacodynamics

Pharmacodynamic (PD) studies confirm **giredestrant**'s potent on-target activity. A key biomarker for assessing the effect of endocrine therapies is the Ki67 protein, a marker of cell proliferation.

| Parameter | Finding | Source(s) |
|--|---|-----------|
| In Vitro Potency (IC50) | 0.05 nM (in T-47D wild-type cells) | |
| Ki67 Reduction (Neoadjuvant setting) | Mean reduction of 75-78% after ~14 days of treatment. | |
| Complete Cell Cycle Arrest (Ki67 \leq 2.7%) | Achieved in 19.6% to 55% of tumors. | |
| Clinical Benefit Rate (Metastatic setting, 30mg) | 55% overall; 76% in ESR1 mutant subgroup. | |

Key Experimental Protocols

The preclinical and clinical evaluation of **giredestrant** has involved a range of standard and specialized assays. Below are representative methodologies.

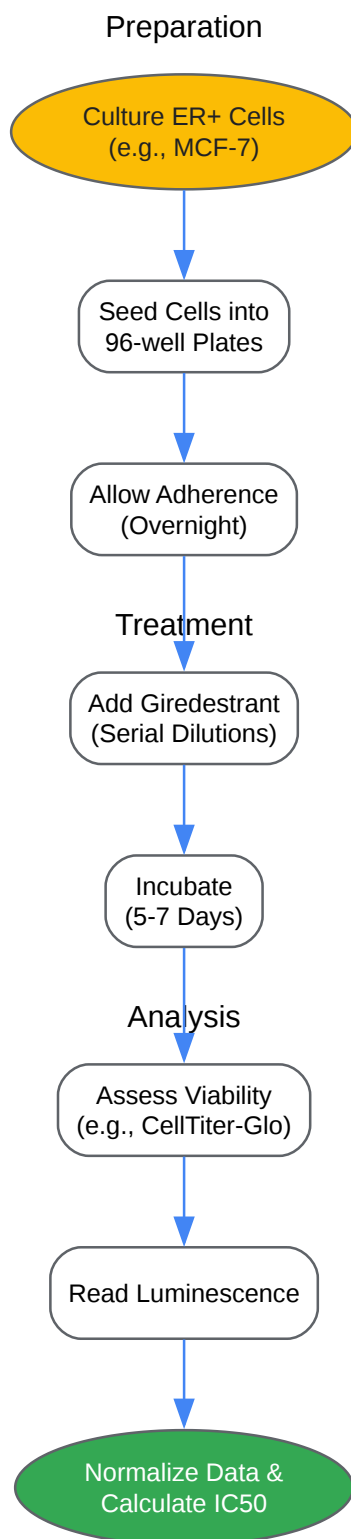
In Vitro Cell Proliferation Assay

Objective: To determine the anti-proliferative activity of **giredestrant** in ER+ breast cancer cell lines (e.g., MCF-7, T-47D).

Methodology:

- Cell Culture: ER+ breast cancer cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) and maintained at 37°C in a humidified 5% CO₂ atmosphere.
- Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
- Treatment: The following day, the medium is replaced with a medium containing various concentrations of **giredestrant** (typically a serial dilution from nM to μ M range) or a vehicle control (e.g., 0.1% DMSO).
- Incubation: Cells are incubated with the compound for a period of 5-7 days.

- **Viability Assessment:** Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
- **Data Analysis:** The luminescence data is normalized to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).



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Caption: Workflow for an In Vitro Cell Proliferation Assay.

Clinical Pharmacokinetic Study Protocol

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of **giredestrant** in human subjects.

Methodology (based on NCT03332797 and related studies):

- Study Design: An open-label, dose-escalation, and expansion study in patients with ER+, HER2-negative advanced breast cancer.
- Dosing: **Giredestrant** is administered orally once daily at escalating dose levels (e.g., 10, 30, 90, 250 mg). A single dose is often given on day -7 of the first cycle, followed by a 7-day PK lead-in period before continuous daily dosing begins.
- Sample Collection: Serial blood samples are collected at pre-defined time points pre-dose and post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) after the first dose and at steady-state. Urine and feces may also be collected over specified intervals, especially in mass balance studies using radiolabeled compounds.
- Bioanalysis: Plasma concentrations of **giredestrant** and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: PK parameters (including C_{max}, T_{max}, AUC, t_{1/2}, clearance, and volume of distribution) are calculated using non-compartmental analysis with software like Phoenix WinNonlin. Dose proportionality is assessed across the different cohorts.

Conclusion

Giredestrant (GDC-9545) is a highly potent, orally bioavailable SERD with a distinguished preclinical and clinical profile. Its robust mechanism of action, which includes full ER antagonism and degradation, allows it to be effective against both wild-type and mutant forms of the estrogen receptor. Supported by a favorable pharmacokinetic profile that allows for once-daily oral dosing, **giredestrant** has demonstrated significant anti-tumor activity and a manageable safety profile in clinical trials. These characteristics position **giredestrant** as a promising agent in the evolving landscape of treatments for ER+ breast cancer.

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